molecular formula C16H21ClN2O4 B11603919 2-(3-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-3-oxopropyl)hexanoic acid

2-(3-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-3-oxopropyl)hexanoic acid

Cat. No.: B11603919
M. Wt: 340.80 g/mol
InChI Key: UHORPBCVHAONEZ-UHFFFAOYSA-N
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Description

2-{3-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a formohydrazido group, and a hexanoic acid moiety

Preparation Methods

The synthesis of 2-{3-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent to introduce the hexanoic acid moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-{3-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazide derivatives.

Scientific Research Applications

2-{3-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

2-{3-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID can be compared with other similar compounds, such as:

    2-{3-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID: This compound has a bromophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.

    2-{3-[(2-FLUOROPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID:

    2-{3-[(2-METHYLPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID: The methyl group can impact the compound’s solubility and reactivity.

Properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

2-[3-[2-(2-chlorobenzoyl)hydrazinyl]-3-oxopropyl]hexanoic acid

InChI

InChI=1S/C16H21ClN2O4/c1-2-3-6-11(16(22)23)9-10-14(20)18-19-15(21)12-7-4-5-8-13(12)17/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

UHORPBCVHAONEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)NNC(=O)C1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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